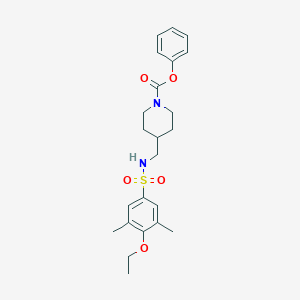

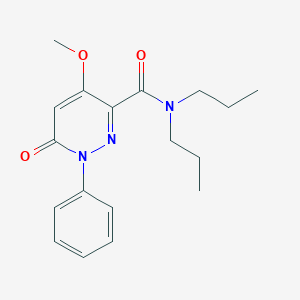

苯基 4-((4-乙氧基-3,5-二甲基苯磺酰氨基)甲基)哌嗪-1-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate" is a structurally complex molecule that is likely to be involved in various biological activities due to the presence of a piperidine ring and a sulfonamide group. Piperidine derivatives are known for their wide range of biological activities, including acting as receptor antagonists and enzyme inhibitors . The sulfonamide group is a common feature in many drug molecules and can contribute to the compound's bioavailability and selectivity .

Synthesis Analysis

The synthesis of piperidine derivatives often involves multi-step reactions starting from simple piperidine or its esters. For example, the synthesis of sulfonamide derivatives can be achieved by reacting piperidine with sulfonyl chlorides under controlled conditions . The introduction of various substituents on the piperidine ring or the phenyl ring attached to the sulfonamide group can significantly alter the compound's biological activity and pharmacokinetic properties .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. The presence of substituents like ethoxy, methyl, and carboxylate groups can influence the molecule's conformation and, consequently, its binding affinity to receptors or enzymes . The steric and electronic effects of these groups can also affect the molecule's ability to penetrate the blood-brain barrier or its metabolic stability .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations, depending on the functional groups present in the molecule . These reactions can be exploited to synthesize a wide array of compounds with diverse biological activities. For instance, the introduction of a carboxamido group can lead to the formation of opioid receptor antagonists , while the incorporation of a triazine moiety can yield inhibitors of soluble epoxide hydrolase .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the molecule . These properties are important for the compound's formulation and delivery as a potential therapeutic agent. For example, the bioavailability of a compound can be improved by modifying its susceptibility to metabolic enzymes, as seen with certain sulfonamide derivatives .

科学研究应用

Beta(3) Adrenergic Receptor Agonism

胡等人(2001年)的研究聚焦于开发新型(4-哌啶-1-基)-苯磺酰胺,显示出在beta(3)受体上的强效全激动作用,暗示了通过受体激活机制治疗肥胖和糖尿病等疾病的潜在应用。将化合物改造以包含自由羧酸基增强了对beta(3)受体相对于beta(1)和beta(2)受体的选择性,表明在治疗应用中具有精准的靶向能力Hu et al., 2001。

代谢途径阐明

在代谢研究的背景下,Hvenegaard等人(2012年)研究了Lu AA21004的氧化代谢,识别了涉及的关键细胞色素P450酶。这项研究揭示了与苯基4-((4-乙氧基-3,5-二甲基苯磺酰胺基)甲基)哌啶-1-羧酸酯结构相关的化合物的代谢过程和潜在相互作用,突出了其代谢为各种代谢物,包括4-羟基苯代谢物和亚砜等Hvenegaard et al., 2012。

化学合成和反应性

Um等人(2009年)对X-取代苯基二苯基膦酸酯的氨解反应进行了动力学研究,探讨了胺性质对反应性和过渡态结构的影响。这类研究对于理解相关磺胺化合物的化学反应性至关重要,为了解其潜在的合成应用和研究和治疗用途的修饰提供了见解Um et al., 2009。

酶反应抑制

Khalid等人(2014年)合成并评估了一系列N'-[(烷基/芳基)磺酰基]-1-(苯基磺酰基)哌啶-4-羧肼衍生物的酶抑制活性,特别针对乙酰胆碱酯酶(AChE)和丁酰胆碱酯酶(BChE)。这项研究暗示了苯基4-((4-乙氧基-3,5-二甲基苯磺酰胺基)甲基)哌啶-1-羧酸酯衍生物在通过抑制与疾病进展相关的酶来治疗阿尔茨海默病等疾病中的潜在应用Khalid et al., 2014。

作用机制

未来方向

属性

IUPAC Name |

phenyl 4-[[(4-ethoxy-3,5-dimethylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5S/c1-4-29-22-17(2)14-21(15-18(22)3)31(27,28)24-16-19-10-12-25(13-11-19)23(26)30-20-8-6-5-7-9-20/h5-9,14-15,19,24H,4,10-13,16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKLCHWWAYVOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Ethylphenyl)sulfonyl]-3-methylpyrazole](/img/structure/B2499244.png)

![(1R,2S,6S,7R,8R)-4-Azatricyclo[5.2.2.02,6]undecan-8-ol;hydrochloride](/img/structure/B2499248.png)

![(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2499250.png)

![2-(3-Methylbutylsulfanyl)-3-[4-(trifluoromethoxy)phenyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2499252.png)

![2-chloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2499255.png)

![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide](/img/structure/B2499257.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2499258.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2499259.png)

![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2499260.png)